Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a 4-(pentyloxy)benzamido moiety. This structure combines aromatic, amide, and ether functionalities, making it a candidate for biological activity studies, particularly in enzyme inhibition and antiviral research.
Properties
IUPAC Name |
ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGWGSZQGWVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Amidation Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Nitric acid, sulfuric acid, 0°C for nitration; bromine, acetic acid, room temperature for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Biological Studies: It is used as a fluorescent probe in biological assays to detect metal ions such as indium (In3+).
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of benzo[b]thiophene derivatives, which are often modified at the 2- and 3-positions to optimize pharmacological properties. Below is a comparative analysis with key analogues:
Key Observations
Substitution with selenium (benzo[b]selenophene) increases electron density and polarizability, which may enhance interactions with hydrophobic enzyme pockets .
Substituent Effects :
- The 4-(pentyloxy)benzamido group in the target compound introduces a flexible alkyl chain, improving lipid solubility compared to rigid substituents like the 4-hydroxyphenyl group in 6o .
- Imidazole and quinazolinyl moieties (e.g., in compound 10 and imidazole derivatives) enhance hydrogen bonding and π-π stacking, critical for enzyme inhibition .
Pharmacological Performance :
- The target compound and its imidazole analogue (DAS score: 0.82) show promise as SARS-CoV-2 M<sup>pro</sup> inhibitors, likely due to their dual interactions with catalytic dyad residues (Cys145 and His41) .
- Compound 10, a Gefitinib analogue, demonstrates improved anti-tumor activity, attributed to the quinazolinyl group’s ability to block tyrosine kinase signaling .
Synthetic Accessibility :
Biological Activity
Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzo[b]thiophene core, which is known for its biological significance.
Biological Activity Overview
Research indicates that benzo[b]thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens, including bacteria and fungi.
- Antitumor Activity : Several studies have suggested that these compounds can inhibit the growth of cancer cells.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in cellular models.
Antimicrobial Activity
This compound has been tested for its antimicrobial properties against several strains of bacteria. In vitro studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been investigated through various assays. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7.
Case Study: Inhibition of HeLa Cells
In a study assessing the cytotoxic effects on HeLa cells, the compound exhibited an IC50 value of 30 µg/mL, indicating a moderate level of cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In cellular models stimulated with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 50 | 75% |
| IL-6 | 150 | 30 | 80% |
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-κB Pathway : The compound inhibits the NF-κB pathway, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, contributing to its overall therapeutic potential.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the benzamido group and pentyloxy chain (e.g., δ ~8.0 ppm for aromatic protons, δ ~4.2 ppm for ethyl ester) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1690–1720 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
How can researchers resolve spectral discrepancies in the assignment of thiophene ring substituents?
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions, particularly for distinguishing benzamido and pentyloxy substituents .
- X-ray crystallography : Resolve ambiguous regiochemistry; for example, crystallize the compound using slow evaporation in ethanol/water mixtures .
Note : Computational tools (e.g., DFT calculations) can predict chemical shifts and compare with experimental data to validate assignments .
What biological targets or mechanisms are associated with this compound?
Q. Basic
- STAT3 inhibition : Structural analogs (e.g., 2-carbonylbenzo[b]thiophene derivatives) show potency in blocking STAT3 signaling, a key pathway in cancer .
- Antiviral activity : Benzo[b]thiophene-2-carboxylates with imidazole side chains exhibit SARS-CoV-2 MPRO inhibition (DAS values: >5.0) .
How can structure-activity relationships (SARs) guide the modification of this compound for enhanced bioactivity?
Q. Advanced
- Substituent tuning : Replace the pentyloxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding affinity to hydrophobic pockets .
- Side-chain optimization : Introduce morpholinosulfonyl or imidazole moieties to enhance hydrogen-bonding interactions with target proteins .
Case study : Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate showed improved antiviral activity due to dual hydrogen-bond donors .
How should researchers address contradictory data in reaction yields across different synthetic protocols?
Q. Advanced
- Control experiments : Compare Pd-catalyzed vs. EDC-mediated coupling under identical conditions .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thiophene rings or unreacted amines).
Example : reports higher yields with Pd/BINAP than EDC due to reduced racemization of chiral intermediates.
What computational methods are suitable for predicting the binding mode of this compound to biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into STAT3 (PDB: 1BG1) or SARS-CoV-2 MPRO (PDB: 6LU7) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
What stability challenges arise during storage or handling of this compound?
Q. Basic
- Hydrolysis risk : Store at –20°C in anhydrous DMSO or ethanol to prevent ester/amide bond cleavage .
- Light sensitivity : Protect from UV exposure due to the thiophene ring’s photoactivity .
What alternative derivatives of this compound have been explored for niche applications?
Q. Advanced
- Antimicrobial analogs : Diarylamine derivatives (e.g., ethyl 3-bromobenzo[b]thiophene-2-carboxylate coupled with 5-aminoindole) show MIC values <10 µM against S. aureus .
- Fluorinated variants : Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibits enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
